molecular formula C18H26N2O6 B11983752 Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate

Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate

Cat. No.: B11983752
M. Wt: 366.4 g/mol
InChI Key: GEXXZANFQWQMSX-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C17H22N2O7. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. The structure of this compound includes a benzoate ester linked to a pentyloxycarbonyl group through an ethoxycarbonyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction can be carried out using benzoic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl benzoate is then subjected to further reactions to introduce the pentyloxycarbonyl and ethoxycarbonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common solvents used in these reactions include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(2-{[(isopropoxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate: Similar structure but with an isopropoxy group instead of a pentyloxy group.

    Ethyl 4-{[(2-{[(ethoxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate: Contains an ethoxy group instead of a pentyloxy group.

These similar compounds share structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[2-(pentoxycarbonylamino)ethoxycarbonylamino]benzoate

InChI

InChI=1S/C18H26N2O6/c1-3-5-6-12-25-17(22)19-11-13-26-18(23)20-15-9-7-14(8-10-15)16(21)24-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

GEXXZANFQWQMSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NCCOC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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